Methylmalondialdehyde
Overview
Description
Methylmalondialdehyde is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. It is structurally similar to malondialdehyde but includes a methyl group, making it a useful internal standard in various analytical methods. This compound is often used in scientific research due to its stability and detectability by common analytical techniques.
Scientific Research Applications
Methylmalondialdehyde is widely used in scientific research due to its stability and detectability. Some key applications include:
Chemistry: Used as an internal standard in chromatographic analyses to quantify malondialdehyde levels.
Biology: Serves as a biomarker for oxidative stress in biological samples.
Medicine: Utilized in studies related to lipid peroxidation and its effects on human health.
Industry: Employed in quality control processes to monitor oxidative degradation in food and other products.
Mechanism of Action
Target of Action
Methylmalondialdehyde (MMDA) is structurally close to Malondialdehyde (MDA), a compound derived from lipid peroxidation and from eicosanoid biosynthesis . MDA exists in biological matrices both in the free form and bound to SH and/or NH2 groups of various biomolecules . Therefore, it’s plausible that MMDA may interact with similar targets.
Mode of Action
MDA is known for its high reactivity and capability of forming adducts with multiple biological molecules such as proteins or DNA . This reactivity is mainly based on its electrophilicity, making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine) .
Biochemical Pathways
MMDA is often used as an internal standard for the detection of MDA . MDA is an end-product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids . It is also generated as a side product of thromboxane A2 synthesis . In case of thromboxane A2 synthesis, MDA is formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase . PGH2 is derived from arachidonic acid by conversion via cyclooxygenases .
Pharmacokinetics
It is known that mmda is easily obtainable from a commercial compound and is detectable by common methods such as hplc, gc, and capillary electrophoresis . This suggests that MMDA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Mda, a structurally similar compound, is known to cause toxic stress in cells and form covalent protein adducts referred to as “advanced lipoxidation end-products” (ale), in analogy to advanced glycation end-products (age) .
Action Environment
Given its use as an internal standard for mda detection in various biological matrices such as rat brain, rat liver microsomes, and human plasma , it can be inferred that MMDA may be stable and effective in a variety of biological environments.
Safety and Hazards
According to the safety data sheet, MDA is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It also has acute toxicity, dermal (Category 4), H312. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319. It is suspected of causing cancer (Category 2), H351 .
Future Directions
The future directions of MDA research could involve further exploration of its role as a biomarker of oxidative stress, its high reactivity and toxicity, and its potential protective mechanism . Additionally, the development of advanced techniques for the liquid chromatography (LC) and gas chromatography (GC)-based analysis of MDA in different matrices could be a promising area of future research .
Biochemical Analysis
Biochemical Properties
Methylmalondialdehyde is a highly reactive compound that belongs to the class of 1,3-dicarbonyl compounds . It is known to interact with various biomolecules, including enzymes and proteins, due to its high reactivity . The nature of these interactions is primarily due to the electrophilic nature of this compound, which makes it strongly reactive towards nucleophiles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its high reactivity allows it to form covalent protein adducts, referred to as “advanced lipoxidation end-products” (ALE), causing toxic stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is capable of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its 1,3-dialdehydic structure allows it to form mesomerically stabilized Schiff bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmalondialdehyde can be synthesized through the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction typically involves acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, this compound is produced similarly to malondialdehyde, often through the oxidation of polyunsaturated fatty acids. The process involves controlled conditions to ensure the purity and stability of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions due to its electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Comparison with Similar Compounds
Malondialdehyde: The parent compound, widely used as a biomarker for oxidative stress.
4-Hydroxy-2-nonenal: Another aldehyde formed during lipid peroxidation, known for its high reactivity.
4-Hydroxy-2-hexenal: Similar to 4-hydroxy-2-nonenal but with a shorter carbon chain.
Uniqueness: Methylmalondialdehyde is unique due to its methyl group, which enhances its stability and makes it a more suitable internal standard for analytical methods compared to malondialdehyde. Its structural similarity to malondialdehyde allows it to mimic the behavior of the parent compound while providing more reliable and reproducible results in various assays.
Properties
IUPAC Name |
2-methylpropanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSFSCCSQAYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166786 | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16002-19-0 | |
Record name | Methylmalondialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16002-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMALONDIALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methylpropanedial in combustion chemistry?
A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].
Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?
A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.
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